N-allyl-2-{[(4-chlorophenyl)sulfonyl]anilino}acetamide
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Overview
Description
Synthesis Analysis
Unfortunately, specific information about the synthesis of “N-allyl-2-{[(4-chlorophenyl)sulfonyl]anilino}acetamide” is not available from the search results .Molecular Structure Analysis
The molecular formula of “this compound” is C17H17ClN2O3S, and its molecular weight is 364.85 .Chemical Reactions Analysis
Specific information about the chemical reactions involving “this compound” is not available from the search results .Physical and Chemical Properties Analysis
Detailed physical and chemical properties of “this compound” are not available from the search results .Scientific Research Applications
Sulfonamide Research and Development
N-allyl-2-{[(4-chlorophenyl)sulfonyl]anilino}acetamide is a compound that falls within the broader category of sulfonamides, which have been a focal point in scientific research due to their versatile applications in medicine and beyond. A comprehensive review of the patent literature between 2008 and 2012 on sulfonamides, including carbonic anhydrase inhibitors (CAIs) and COX2 inhibitors, reveals significant advancements in this domain. These compounds have been investigated for their antiglaucoma properties, antitumor activity, and potential in treating other diseases, highlighting the continuous need for novel sulfonamide derivatives for diverse therapeutic applications (Carta, Scozzafava, & Supuran, 2012).
Carbonic Anhydrase Inhibition for Antiglaucoma Therapy
The research on antiglaucoma CAIs has expanded significantly, with sulfonamides playing a crucial role in developing topical and systemic treatments to manage this condition. A patent review covering 2007-2013 underscores the progress in sulfonamide/sulfamide/sulfamate CAIs, including novel compounds incorporating NO-donating moieties and hybrids with prostaglandin analogs. This indicates a pressing demand for innovative CAIs to treat glaucoma, pointing to a vibrant area of ongoing scientific investigation (Masini, Carta, Scozzafava, & Supuran, 2013).
N-Ar Axis in Synthetic Organic Chemistry
This compound also pertains to the broader category of compounds studied for their synthetic organic chemistry applications based on the N-Ar axis. Research in this area has led to the development of chemoselective N-acylation reagents and chiral ligands for asymmetric synthesis, showcasing the utility of N-Ar axis-based compounds in medicinal chemistry and pharmaceutical development (Kondo & Murakami, 2001).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(N-(4-chlorophenyl)sulfonylanilino)-N-prop-2-enylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3S/c1-2-12-19-17(21)13-20(15-6-4-3-5-7-15)24(22,23)16-10-8-14(18)9-11-16/h2-11H,1,12-13H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBAKQXWVYISGED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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